molecular formula C19H23N3O3S2 B1230450 1-(4-Methoxyphenyl)-3-[3-(1-piperidinylsulfonyl)phenyl]thiourea

1-(4-Methoxyphenyl)-3-[3-(1-piperidinylsulfonyl)phenyl]thiourea

Cat. No.: B1230450
M. Wt: 405.5 g/mol
InChI Key: KORBBBCIBHEEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[3-(1-piperidinylsulfonyl)phenyl]thiourea is a sulfonamide.

Scientific Research Applications

Chemosensing Applications : Thioureas and their derivatives are recognized for their exceptional biological and non-biological applications, primarily due to their nucleophilic S- and N- atoms, facilitating inter- and intramolecular hydrogen bonding. This property makes them excellent chemosensors for detecting various environmental pollutants and analytes in biological, environmental, and agricultural samples. They are utilized in highly sensitive, selective, and simple fluorimetric and colorimetric chemosensors for detecting anions like CN-, AcO-, F-, ClO-, and citrate ions, as well as neutral analytes such as ATP, DCP, and Amlodipine (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Biological Properties : The chemistry, coordination, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, have been extensively studied. These compounds, due to their nitrogen substituents, significantly influence intra- and intermolecular hydrogen-bonding interactions, affecting their coordination properties when used as ligands in coordination chemistry. Their versatility extends to biological applications, where they demonstrate promising interdisciplinary approaches combining chemical versatility and biological applications (A. Saeed, U. Flörke, & M. Erben, 2014).

Biological and Medicinal Applications : Thiourea derivatives are pivotal in various fields, ranging from medicinal to chemosensor applications. Their biological activity, enhanced by coordination with suitable metal ions like Cu, Ag, and Au, showcases their potential in pharmaceutical chemistry and analytical chemistry as chemosensors for detecting anions and cations in environmental and biological samples. This dual application underscores their importance in developing new therapeutic agents and environmental monitoring tools (Ezzat Khan, Sikandar Khan, Zarif Gul, & M. Muhammad, 2020).

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-piperidin-1-ylsulfonylphenyl)thiourea

InChI

InChI=1S/C19H23N3O3S2/c1-25-17-10-8-15(9-11-17)20-19(26)21-16-6-5-7-18(14-16)27(23,24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H2,20,21,26)

InChI Key

KORBBBCIBHEEED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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